molecular formula C12H12ClNO2 B070162 6-Chloro-3-indoxyl butyrate CAS No. 159954-34-4

6-Chloro-3-indoxyl butyrate

Cat. No.: B070162
CAS No.: 159954-34-4
M. Wt: 237.68 g/mol
InChI Key: GOEDSAJOXJKQKC-UHFFFAOYSA-N
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Description

6-Chloro-3-indoxyl butyrate is a biochemical assay reagent known for its utility in various scientific research applications. It is a derivative of indole, a heterocyclic compound that is widely studied for its biological and chemical properties. The molecular formula of this compound is C12H12ClNO2, and it has a molecular weight of 237.68 g/mol .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indoxyl butyrate is carboxylesterase (CES) . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

This compound acts as a chromogenic substrate for carboxylesterase . When the compound interacts with its target enzyme, it undergoes enzymatic cleavage. This cleavage results in the release of a salmon-colored precipitate , indicating the presence and activity of the carboxylesterase enzyme .

Result of Action

The primary result of the action of this compound is the generation of a salmon-colored precipitate following enzymatic cleavage by carboxylesterase . This color change serves as a visual indicator of the presence and activity of the enzyme, making the compound useful in biochemical assays and research.

Biochemical Analysis

Biochemical Properties

6-Chloro-3-indoxyl butyrate interacts with carboxylesterase (CES), an enzyme that catalyzes the hydrolysis of esters . Upon cleavage by CES, this compound results in a salmon precipitate . This interaction is crucial in biochemical reactions where the compound is used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme CES. CES catalyzes the hydrolysis of this compound, leading to the formation of a salmon precipitate . This suggests that this compound may influence enzyme activity, potentially affecting gene expression and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indoxyl butyrate typically involves the esterification of 6-chloroindoxyl with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indoxyl butyrate can undergo various types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloroindoxyl and butyric acid.

    Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like palladium or copper.

Major Products

Scientific Research Applications

6-Chloro-3-indoxyl butyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Biochemical Assays: Used as a substrate in enzyme assays to study enzyme kinetics and activity.

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and mechanisms involving indole derivatives.

    Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindoxyl acetate: Another ester derivative of 6-chloroindoxyl, used in similar biochemical assays.

    6-Bromo-3-indoxyl butyrate: A brominated analogue with similar chemical properties and applications.

    3-Indoxyl butyrate: Lacks the chlorine substituent but shares similar reactivity and applications.

Uniqueness

6-Chloro-3-indoxyl butyrate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable tool in specific biochemical and pharmaceutical research applications where the chlorine substituent plays a crucial role .

Properties

IUPAC Name

(6-chloro-1H-indol-3-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-3-12(15)16-11-7-14-10-6-8(13)4-5-9(10)11/h4-7,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEDSAJOXJKQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370035
Record name 6-Chloro-3-indoxyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159954-34-4
Record name 6-Chloro-3-indoxyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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